

Technical Guide: Physicochemical Characteristics of 6-(Trifluoromethyl)nicotinohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Trifluoromethyl)nicotinohydrazide

Cat. No.: B1303339

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of **6-(Trifluoromethyl)nicotinohydrazide**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive experimental data for this specific molecule, this guide also includes data for its immediate precursor, 6-(Trifluoromethyl)nicotinic acid, for comparative purposes. Detailed experimental protocols for the synthesis of **6-(Trifluoromethyl)nicotinohydrazide** and the determination of its key physicochemical properties are provided to facilitate further research and characterization.

Introduction

6-(Trifluoromethyl)nicotinohydrazide belongs to the class of pyridine carbohydrazides, which are recognized as important scaffolds in the development of novel therapeutic agents. The presence of the trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its physicochemical properties is paramount for its rational development as a potential drug candidate.

Physicochemical Properties

Quantitative data for **6-(Trifluoromethyl)nicotinohydrazide** and its precursor, 6-(Trifluoromethyl)nicotinic acid, are summarized in the tables below.

Table 1: Physicochemical Properties of 6-(Trifluoromethyl)nicotinohydrazide

Property	Value	Data Type
IUPAC Name	6-(trifluoromethyl)pyridine-3-carbohydrazide	N/A
CAS Number	386715-32-8	N/A
Molecular Formula	C ₇ H ₆ F ₃ N ₃ O	N/A
Molecular Weight	205.14 g/mol	N/A
Melting Point	128 - 131 °C[1]	Experimental
Boiling Point	Not available	N/A
pKa	Not available	N/A
logP	Not available	N/A
Solubility	Not available	N/A

Table 2: Physicochemical Properties of 6-(Trifluoromethyl)nicotinic Acid (Precursor)

Property	Value	Data Type
IUPAC Name	6-(trifluoromethyl)pyridine-3-carboxylic acid	N/A
CAS Number	231291-22-8	N/A
Molecular Formula	C ₇ H ₄ F ₃ NO ₂	N/A
Molecular Weight	191.11 g/mol	N/A
Melting Point	193 - 197 °C[2]	Experimental
Boiling Point	259.3 ± 40.0 °C[2]	Predicted
pKa	2.96 ± 0.10[2]	Predicted
logP	Not available	N/A
Solubility	Slightly soluble in Acetonitrile and Methanol[2]	Experimental

Experimental Protocols

Detailed methodologies for the synthesis of **6-(Trifluoromethyl)nicotinohydrazide** and the determination of its key physicochemical properties are outlined below.

Synthesis of **6-(Trifluoromethyl)nicotinohydrazide** from **6-(Trifluoromethyl)nicotinic Acid**

This protocol describes a general method for the synthesis of a hydrazide from a carboxylic acid.

Materials:

- 6-(Trifluoromethyl)nicotinic acid
- Hydrazine hydrate (80%)
- Mortar and pestle

- Ethanol
- Thin-layer chromatography (TLC) apparatus

Procedure:

- In a mortar, combine 6-(Trifluoromethyl)nicotinic acid (3.0 mmol) and hydrazine hydrate (80%, 3.75 mmol).[3]
- Grind the mixture with a pestle for 3-5 minutes.[3]
- Allow the reaction mixture to stand for approximately 10 minutes, during which it should solidify.[3]
- Monitor the completion of the reaction using thin-layer chromatography.[3]
- Once the reaction is complete, crystallize the solid mass from ethanol to obtain the purified **6-(Trifluoromethyl)nicotinohydrazide**.[3]

Determination of Melting Point

This protocol outlines the capillary method for determining the melting point of a solid organic compound.

Materials:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Sample of **6-(Trifluoromethyl)nicotinohydrazide**
- Thermometer

Procedure:

- Ensure the sample of **6-(Trifluoromethyl)nicotinohydrazide** is dry and in a powdered form.
- Load a small amount of the sample into a capillary tube to a height of 2-3 mm.

- Insert the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute.
- Observe the sample through the magnifying lens.
- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Determination of Aqueous Solubility

This protocol describes a general method for determining the aqueous solubility of a compound.

Materials:

- Sample of **6-(Trifluoromethyl)nicotinohydrazide**
- Distilled or deionized water
- Vials with screw caps
- Shaker or rotator
- Analytical balance
- A method for quantifying the solute in solution (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Add an excess amount of **6-(Trifluoromethyl)nicotinohydrazide** to a vial containing a known volume of water.
- Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).

- Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation may be necessary.
- Quantify the concentration of **6-(Trifluoromethyl)nicotinohydrazide** in the supernatant using a pre-validated analytical method.

Determination of pKa by Potentiometric Titration

This protocol details the determination of the acid dissociation constant (pKa) using potentiometric titration.

Materials:

- pH meter with a suitable electrode
- Burette
- Standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH)
- Sample of **6-(Trifluoromethyl)nicotinohydrazide** dissolved in a suitable solvent (e.g., water or a co-solvent system)
- Stir plate and stir bar

Procedure:

- Calibrate the pH meter using standard buffer solutions.
- Dissolve a known amount of **6-(Trifluoromethyl)nicotinohydrazide** in a known volume of solvent.
- Place the solution in a beaker with a stir bar and immerse the pH electrode.
- Begin stirring the solution gently.

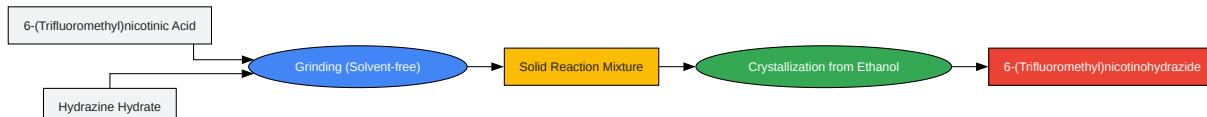
- Add the titrant (acid or base) in small, precise increments from the burette.
- Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Determination of logP by Shake-Flask Method

This protocol describes the classic shake-flask method for determining the partition coefficient (logP).

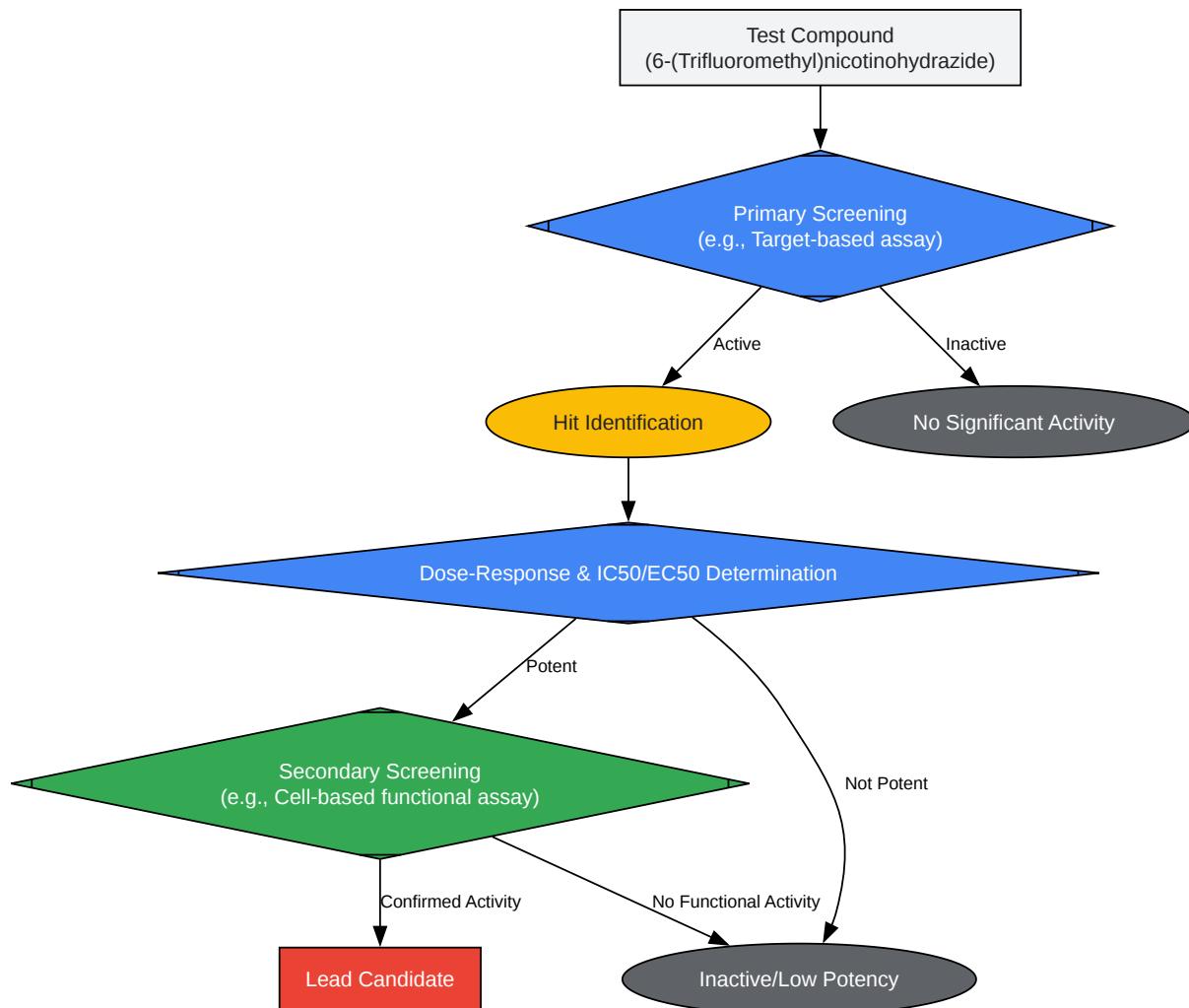
Materials:

- Sample of **6-(Trifluoromethyl)nicotinohydrazide**
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel or vials
- Shaker
- Analytical method to determine the concentration of the compound in each phase (e.g., UV-Vis, HPLC)


Procedure:

- Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the layers to separate.
- Dissolve a known amount of **6-(Trifluoromethyl)nicotinohydrazide** in either the aqueous or organic phase.
- Add a known volume of the second phase to create a two-phase system.

- Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-24 hours).
- Allow the two phases to separate completely. Centrifugation may be required to break up emulsions.
- Carefully sample both the aqueous and organic phases.
- Determine the concentration of **6-(Trifluoromethyl)nicotinohydrazide** in each phase using a suitable analytical method.
- Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.


Logical and Experimental Workflows

The following diagrams illustrate key processes relevant to the study of **6-(Trifluoromethyl)nicotinohydrazide**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **6-(Trifluoromethyl)nicotinohydrazide**.

[Click to download full resolution via product page](#)

Caption: General in vitro biological screening workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characteristics of 6-(Trifluoromethyl)nicotinohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303339#physicochemical-characteristics-of-6-trifluoromethyl-nicotinohydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

